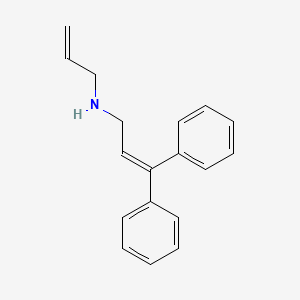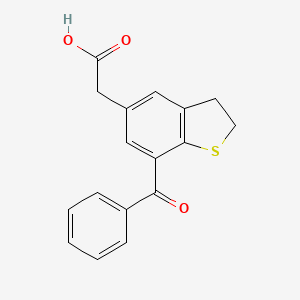![molecular formula C21H35ClSiSn B14338140 {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane CAS No. 108307-31-9](/img/structure/B14338140.png)
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: is a complex organometallic compound with the molecular formula C21H38ClSiSn and a molecular weight of 472.766 g/mol . This compound is notable for its unique combination of tin (Sn) and silicon (Si) atoms within its structure, which imparts distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane typically involves the reaction of dicyclohexyltin chloride with (dimethyl)phenylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Analyse Chemischer Reaktionen
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and tin oxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane involves its ability to form stable complexes with other molecules. The tin and silicon atoms in the compound can coordinate with various ligands, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, making it useful in a variety of applications .
Vergleich Mit ähnlichen Verbindungen
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: can be compared with other organometallic compounds such as:
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylgermane: Similar in structure but contains germanium instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylplumbane: Contains lead instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylstannane: Contains an additional tin atom instead of silicon.
The uniqueness of This compound lies in its combination of tin and silicon, which imparts distinctive chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
108307-31-9 |
|---|---|
Molekularformel |
C21H35ClSiSn |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
[chloro(dicyclohexyl)stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.2C6H11.ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-2-4-6-5-3-1;;/h4-8H,1H2,2-3H3;2*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
MTWLZAUZASGWBA-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C[Sn](C1CCCCC1)(C2CCCCC2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


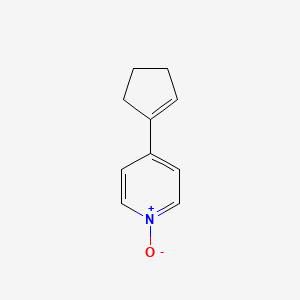
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
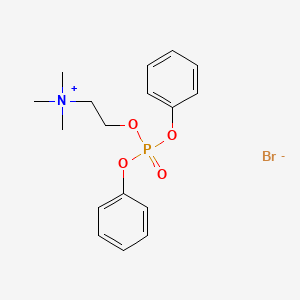
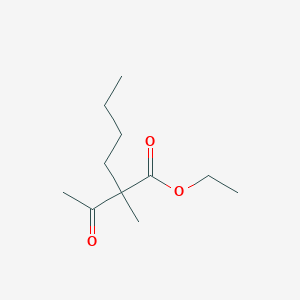
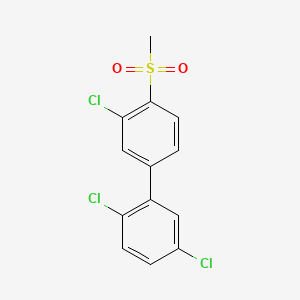
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
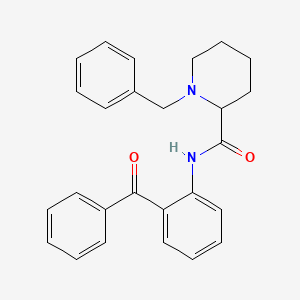
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
